REACTION_SMILES
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[CH3:21][O:22][C:23]([c:24]1[cH:25][cH:26][c:27]([C:28](=[O:29])[O:30][CH3:31])[cH:32][cH:33]1)=[O:34].[c:1]1([Sb:7]([c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)=[O:20])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[CH3:21][O:22][C:23]([c:24]1[cH:25][cH:26][c:27]([C:28](=[O:29])[O:30][CH3:31])[cH:32][cH:33]1)=[O:34].[c:1]1([Sb:7]([c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C(=O)OC)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Sb](c1ccccc1)(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(C(=O)OC)cc1
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Name
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Type
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product
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Smiles
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c1ccc([Sb](c2ccccc2)c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |